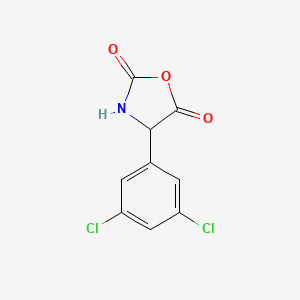
Neopentyl Phosphorodichloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neopentyl Phosphorodichloridate is an organophosphorus compound with the chemical formula C5H11Cl2O2P. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is often utilized in the preparation of various phosphorus-containing compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neopentyl Phosphorodichloridate can be synthesized through the reaction of neopentyl alcohol with phosphorus oxychloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
C5H11OH+POCl3→C5H11Cl2O2P+HCl
The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Neopentyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding phosphoramidates and phosphates.
Hydrolysis: In the presence of water, it hydrolyzes to form neopentyl alcohol and phosphoric acid.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Anhydrous solvents like dichloromethane and tetrahydrofuran are often used to maintain reaction conditions.
Catalysts: Bases such as pyridine or triethylamine are used to neutralize by-products and drive the reaction to completion.
Major Products Formed:
Phosphoramidates: Formed by reaction with amines.
Phosphates: Formed by reaction with alcohols.
Neopentyl Alcohol and Phosphoric Acid: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
Neopentyl Phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.
Biology: It is utilized in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Research into its derivatives has shown potential in the development of new pharmaceuticals, particularly in the area of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of Neopentyl Phosphorodichloridate involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new phosphorus-nitrogen or phosphorus-oxygen bonds, depending on the nucleophile involved. The pathways and molecular targets vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Neopentyl Glycol: Another compound with a neopentyl group, used in the production of polyesters and plasticizers.
Phosphorochloridates: A broader class of compounds that includes Neopentyl Phosphorodichloridate, used in similar synthetic applications.
Uniqueness: this compound is unique due to its specific reactivity and the stability provided by the neopentyl group. This stability makes it a valuable intermediate in the synthesis of more complex organophosphorus compounds.
Eigenschaften
Molekularformel |
C5H11Cl2O2P |
|---|---|
Molekulargewicht |
205.02 g/mol |
IUPAC-Name |
1-dichlorophosphoryloxy-2,2-dimethylpropane |
InChI |
InChI=1S/C5H11Cl2O2P/c1-5(2,3)4-9-10(6,7)8/h4H2,1-3H3 |
InChI-Schlüssel |
GQNAJJFEBAGWDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13704391.png)


![4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde](/img/structure/B13704408.png)



![1-Chloro-4-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13704421.png)

![3-Oxobenzo[d]isothiazole-2(3H)-carboxamide](/img/structure/B13704448.png)




